Lipophilicity Gain vs. Hydroxypropyl Analog Without TPSA Change
The target compound exhibits a computed LogP of 0.6246, which is 0.3901 log units higher than that of its closest N-1 des-methyl analog, 5-cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (LogP = 0.2345) . Critically, this lipophilicity gain is achieved with zero change in topological polar surface area (TPSA = 88.24 Ų for both compounds) . The additional methyl group on the tertiary alcohol side chain increases hydrophobicity without introducing additional hydrogen bond donors or acceptors, preserving the hydrogen-bonding pharmacophore while tuning passive membrane permeability. This represents a clean physicochemical vector for modulating ADME properties that is not achievable with the primary alcohol analog.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.6246; TPSA = 88.24 Ų; HBA = 5; HBD = 2 |
| Comparator Or Baseline | 5-Cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248597-33-2): LogP = 0.2345; TPSA = 88.24 Ų; HBA = 5; HBD = 2 |
| Quantified Difference | ΔLogP = +0.3901 (167% increase in logP); ΔTPSA = 0; ΔHBA = 0; ΔHBD = 0 |
| Conditions | Computed using vendor-provided in silico prediction (XLogP method); values sourced from Leyan and ChemScene computational chemistry data sheets |
Why This Matters
For procurement in lead optimization programs, this compound uniquely enables lipophilicity modulation without altering hydrogen-bonding capacity—a clean SAR vector that the primary alcohol analog cannot provide.
